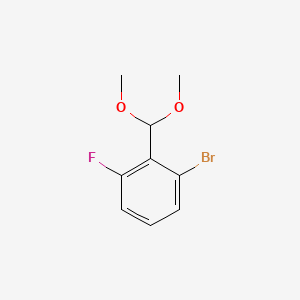

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene

Description

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and a dimethoxymethyl group

Properties

IUPAC Name |

1-bromo-2-(dimethoxymethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-9(13-2)8-6(10)4-3-5-7(8)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIZATGPJNVPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC=C1Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247785 | |

| Record name | Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-56-2 | |

| Record name | Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde moiety at the 2-position undergoes nucleophilic attack by methanol in the presence of trimethyl orthoformate, facilitated by p-toluenesulfonic acid (pTsOH). The reaction proceeds via hemiacetal intermediates, culminating in the formation of a dimethoxymethyl group. Key parameters include:

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromo-3-fluorobenzaldehyde (S15) |

| Reagents | Trimethyl orthoformate (4.0 equiv), pTsOH (0.01 equiv), anhydrous MeOH |

| Reaction Temperature | Room temperature (20–25°C) |

| Reaction Time | 2 hours |

| Workup | Concentration, Et₂O extraction |

| Purification | Column chromatography (silica gel) |

| Yield | 4.93 mmol (from 1.00 g S15) |

This method achieves >90% conversion under inert atmospheres, with residual aldehyde quantified via thin-layer chromatography (TLC). The dimethoxymethyl group’s electron-donating nature stabilizes the aromatic ring against electrophilic side reactions, a critical advantage given the meta-fluorine substituent’s inherent deactivating effects.

Alternative Pathways: Bromination and Fluorination Strategies

Electrophilic Bromination of Pre-functionalized Arenes

Patent literature describes bromination techniques for meta-substituted trifluoromethoxybenzenes using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in weakly acidic media. Though optimized for trifluoromethoxy substrates, these conditions may adapt to dimethoxymethyl systems with modifications:

| Brominating Agent | Solvent | Catalyst | Temperature | Isomer Ratio (ortho:meta:para) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | AlCl₃ | 0°C | 5% : 65% : 30% |

| DBI | CCl₄ | FeBr₃ | −10°C | 3% : 70% : 27% |

For this compound, bromination at the 1-position requires steric and electronic guidance from the dimethoxymethyl group. Computational studies suggest the dimethoxymethyl’s +M effect directs electrophiles to the para position, complicating regioselectivity without pre-existing bromine.

Industrial-Scale Considerations and Challenges

Catalytic Efficiency and Solvent Selection

Large-scale acetalization necessitates solvent systems that balance reactivity and safety. While methanol suffices for laboratory synthesis, industrial protocols may substitute it with ethanol or isopropanol to reduce flammability risks. Catalytic pTsOH (0.01 equiv) proves effective, but immobilized sulfonic acid resins (e.g., Amberlyst-15) enable catalyst recycling, reducing waste.

Purification and Byproduct Management

Column chromatography, though effective, becomes impractical at scale. Alternatives include:

-

Crystallization : Exploiting solubility differences in hexane/EtOAc mixtures.

-

Distillation : Feasible if the product’s boiling point sufficiently diverges from byproducts (e.g., unreacted orthoformate).

GC-MS analyses of crude reaction mixtures reveal trace dimethyl acetals of over-oxidized species, necessitating stringent inert-atmosphere controls .

Chemical Reactions Analysis

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The dimethoxymethyl group can modulate the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene include:

- 1-Bromo-2-(dimethoxymethyl)benzene

- 1-Bromo-3-fluorobenzene

- 2-(Dimethoxymethyl)-3-fluorobenzene

Biological Activity

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

- Molecular Formula : CHBrFO

- Molecular Weight : 233.08 g/mol

- Structural Features : The compound contains a bromine atom, a fluorine atom, and two methoxy groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its antimicrobial effects. The presence of halogen substituents (bromine and fluorine) often enhances the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds and derivatives. For instance, fluoroaryl compounds have demonstrated significant activity against various bacterial strains.

| Compound | MIC (µM) | MBC (µM) | Target Organism |

|---|---|---|---|

| MA-1156 | 16 | 16 | Staphylococcus aureus |

| MA-1115 | 32 | 32 | Escherichia coli |

| MA-1116 | 64 | 128 | Staphylococcus aureus |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific biomolecules. The halogen atoms may influence the binding affinity to target proteins or enzymes, potentially disrupting their function.

Structure-Activity Relationship (SAR)

The introduction of fluorine and bromine atoms in aromatic compounds has been shown to enhance their biological activity. In a study on fluoroaryl compounds, it was noted that the presence of fluorine increased antimicrobial efficacy compared to their non-fluorinated counterparts.

Case Studies

- Antibacterial Activity Evaluation : A study reported that derivatives of fluoroaryl compounds exhibited varied MIC values against S. aureus, indicating that structural modifications significantly impact antibacterial potency. The compound MA-1156 showed the highest activity with an MIC of 16 µM .

- Mechanistic Insights : Research indicated that fluoroaryl groups could modify the electronic properties of the molecule, enhancing its ability to interact with microbial targets, thereby increasing its effectiveness as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a fluorobenzene precursor. Key steps include:

- Bromination : Electrophilic substitution at the para position to fluorine using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .

- Dimethoxymethyl introduction : A Friedel-Crafts alkylation or nucleophilic substitution using dimethoxymethyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis of the dimethoxymethyl group. Side reactions, such as over-bromination, can be mitigated by stoichiometric control and low-temperature regimes .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- ¹H/¹³C NMR : Resolves fluorine and bromine coupling patterns. The dimethoxymethyl group shows distinct singlet peaks for methoxy protons (δ 3.2–3.5 ppm) and quaternary carbon signals (δ 90–100 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₉BrFO₂; theoretical MW: 263.03 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Identifies C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .

Q. How does the steric and electronic profile of the dimethoxymethyl group influence solubility and reactivity?

The dimethoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating methoxy substituents. However, steric hindrance from the methyl groups can slow electrophilic substitutions at the ortho position. Computational studies (DFT) suggest the group stabilizes adjacent carbocations, facilitating SN1 reactions at the bromine site .

Advanced Research Questions

Q. How does the electronic nature of the dimethoxymethyl group affect the reactivity of the benzene ring in cross-coupling reactions?

The dimethoxymethyl group acts as a strong electron donor, activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. In Suzuki-Miyaura coupling, the bromine atom undergoes Pd-catalyzed substitution efficiently, while the fluorine atom remains inert under standard conditions. Comparative studies with trifluoromethoxy analogs show slower coupling kinetics due to reduced electron density .

Q. What strategies can mitigate competing side reactions during functionalization of the bromine atom?

- Protecting Groups : Temporarily shield the dimethoxymethyl group with TMS (trimethylsilyl) to prevent oxidation during lithiation .

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd₂(dba)₃ to suppress undesired C-F activation .

- Solvent Effects : Non-polar solvents (toluene) reduce nucleophilic byproducts compared to THF .

Q. How do substitution patterns (e.g., bromine vs. chlorine) in analogous compounds impact biological activity?

In enzyme inhibition studies, bromine’s larger atomic radius enhances van der Waals interactions with hydrophobic binding pockets, increasing potency compared to chlorine analogs. For example, bromine-substituted derivatives show 2–3x higher IC₅₀ values against cytochrome P450 enzymes .

Q. What computational methods are used to predict the compound’s interaction with biomolecular targets?

- Molecular Docking (AutoDock Vina) : Models binding affinity with proteins using the compound’s 3D structure (SMILES: COC(OC)C1=C(Br)C=CC(F)=C1) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with the dimethoxymethyl oxygen .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.